2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine
Description
This compound is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a piperidin-4-yloxy substituent at the 2-position. The piperidine ring is further modified with a 2-(methylsulfanyl)benzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfanyl moiety may influence electronic properties and binding interactions . Such structural features are common in bioactive molecules targeting kinases, GPCRs, or microbial enzymes .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-27-16-5-3-2-4-15(16)18(25)24-10-8-14(9-11-24)26-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWIATTVFPWOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares a pyridine core with several analogs (Table 1). Key differences lie in substituents on the piperidine ring and pyridine positions:
Key Observations :
- The ethoxybenzoyl analog (C₂₀H₂₁F₃N₂O₃) shows reduced molecular weight due to the absence of sulfur but retains similar lipophilicity .
- The triazole-thiol derivative (C₁₉H₁₆ClF₃N₆S) incorporates a heterocyclic thiol group, which may enhance metal-binding or redox activity .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity:
- The triazole-thiol analog has higher polarity due to the thiol group, leading to lower logP (~2.8) and better solubility in polar solvents .
Bioactivity:
- Kinase Inhibition: Piperidine-pyridine hybrids are known to inhibit kinases like PI3K or EGFR. The target compound’s benzoyl group may enhance binding affinity compared to unsubstituted analogs .
- Antimicrobial Activity : Methylsulfanyl groups in similar compounds (e.g., thiourea derivatives) show moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
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